molecular formula C11H10BrN3 B1372626 5-Bromo-N-(3-pyridinylmethyl)-2-pyridinamine CAS No. 1036505-24-4

5-Bromo-N-(3-pyridinylmethyl)-2-pyridinamine

Cat. No. B1372626
M. Wt: 264.12 g/mol
InChI Key: FRFBGTZYELPBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-(3-pyridinylmethyl)-2-pyridinamine, also known as 5-Br-PMA, is an organic compound that has been used in a variety of scientific and medical research applications. This compound is a derivative of the pyridinamine class of compounds and has been used as a tool in various biochemical and physiological studies due to its unique properties.

Scientific Research Applications

Spectroscopic and Optical Applications

5-Bromo-2-(trifluoromethyl)pyridine, a compound similar in structure to 5-Bromo-N-(3-pyridinylmethyl)-2-pyridinamine, has been extensively studied for its spectroscopic and optical properties. Through Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, the molecule's structure was characterized. Notably, its non-linear optical (NLO) properties were determined, highlighting its potential in various optical applications. The molecule's interaction with pBR322 plasmid DNA and its antimicrobial activities were also evaluated, suggesting a multifaceted role in scientific research (Vural & Kara, 2017).

Synthetic Chemistry and Drug Development

Pyridinesulfonamide derivatives, like 5-Bromo-N-(3-pyridinylmethyl)-2-pyridinamine, have wide applications in novel drug development. A study synthesized and researched the stereostructures of R- and S-isomers of a related compound, exploring their potential as PI3Kα kinase inhibitors and anticancer agents. This research emphasizes the importance of stereochemistry in the biological activity of these compounds, and it's a field where 5-Bromo-N-(3-pyridinylmethyl)-2-pyridinamine could have significant relevance (Zhou et al., 2015).

Biological Activity and Therapeutic Applications

A related study on pyridine derivatives underscores the compound's potential in biological and therapeutic fields. The research involved synthesizing novel pyridine-based derivatives with potential as chiral dopants for liquid crystals. The compounds exhibited significant anti-thrombolytic, biofilm inhibition, and haemolytic activities, with certain derivatives showing pronounced effects against clot formation and bacterial strains. Such findings suggest that 5-Bromo-N-(3-pyridinylmethyl)-2-pyridinamine could have similar significant biological activities (Ahmad et al., 2017).

properties

IUPAC Name

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c12-10-3-4-11(15-8-10)14-7-9-2-1-5-13-6-9/h1-6,8H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFBGTZYELPBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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